molecular formula C18H20N6OS B2667690 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034233-55-9

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No. B2667690
CAS RN: 2034233-55-9
M. Wt: 368.46
InChI Key: XXTOEEKMWXTSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Herbicidal Properties

  • Crystal Structure Analysis : The compound demonstrates interesting structural properties, such as specific dihedral angles and hydrogen bonding, contributing to a three-dimensional architecture, as observed in similar urea derivatives like azimsulfuron (Youngeun Jeon et al., 2015).

  • Herbicidal Activity : Related urea derivatives have been reported to exhibit herbicidal properties. Their activity and effectiveness can be influenced by their specific molecular structures and interactions (Youngeun Jeon et al., 2015).

Antimicrobial Activity

  • Antimicrobial Applications : Similar compounds, such as substituted quinazolines with a urea component, have demonstrated broad-spectrum antimicrobial activity against various microorganisms, indicating potential for therapeutic applications (Vipul M. Buha et al., 2012).

  • Fungicidal Properties : Some derivatives show excellent fungicidal activities against certain fungi, suggesting their use in agricultural or pharmaceutical contexts (Xinjian Song et al., 2008).

Molecular Interactions and Binding

  • Hydrogen Bonding and Complex Formation : Studies on similar urea derivatives reveal their ability to form stable complexes and engage in hydrogen bonding, which is crucial for their biological and chemical activities (Chia-Hui Chien et al., 2004).

  • Chemical Recognition and Binding Affinity : The use of similar compounds in the development of receptors for chemical recognition demonstrates their high binding affinity and potential in sensing applications (B. Chetia, P. Iyer, 2006).

Synthesis and Chemical Reactions

  • Synthetic Applications : The compound's structure lends itself to various synthetic reactions, enabling the creation of novel derivatives with potential pharmaceutical applications (Kejian Li, Wenbin Chen, 2008).

  • Reactivity in Chemical Syntheses : Its reactivity with other compounds, like active methylene compounds, suggests its utility in the synthesis of diverse heterocyclic compounds, which are important in drug development (C. N. O'callaghan et al., 1995).

properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-24-11-13(10-21-24)14-7-6-12(8-19-14)9-20-17(25)23-18-22-15-4-2-3-5-16(15)26-18/h6-8,10-11H,2-5,9H2,1H3,(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTOEEKMWXTSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.